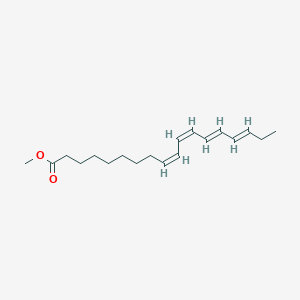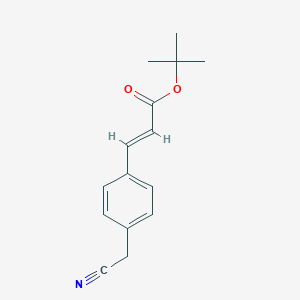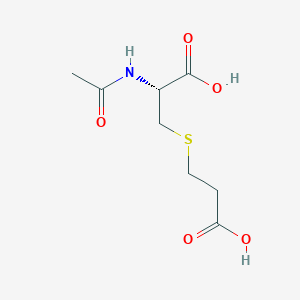
Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro-, also known as DHA-furan, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- in its various applications is not yet fully understood. However, studies have suggested that Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- may act as a π-conjugated system, which can facilitate charge transfer and enhance the electronic properties of the material.
Biochemische Und Physiologische Effekte
Studies have shown that Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has low toxicity and is well-tolerated in vivo. In addition, Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- in lab experiments is its relatively simple synthesis method. In addition, Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has been shown to have good solubility in organic solvents, which makes it suitable for use in various applications. However, one limitation of using Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- is its low yield, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro-. One direction is to further investigate its potential applications in organic electronics and optoelectronics, particularly in the development of more efficient and stable organic semiconductors and photosensitizers. Another direction is to explore its potential as an anticancer agent and to further elucidate its mechanism of action. Finally, research could be conducted to improve the synthesis method of Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- to increase its yield and make it more suitable for large-scale applications.
In conclusion, Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- could lead to the development of new materials and therapies with potential benefits for various industries and fields.
Synthesemethoden
Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- can be synthesized through a two-step process. The first step involves the reduction of anthracene to 9,10-dihydro-9-anthracenyl alcohol followed by the reaction of the alcohol with furfuryl chloride in the presence of a base. This results in the formation of Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- with a yield of approximately 50%.
Wissenschaftliche Forschungsanwendungen
Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has been used as a photosensitizer for dye-sensitized solar cells. In medicinal chemistry, Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- has been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
110079-20-4 |
|---|---|
Produktname |
Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- |
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
2-(9,10-dihydroanthracen-9-yl)oxolane |
InChI |
InChI=1S/C18H18O/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)18(15)17-10-5-11-19-17/h1-4,6-9,17-18H,5,10-12H2 |
InChI-Schlüssel |
YLLORPQJDSKNIB-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2C3=CC=CC=C3CC4=CC=CC=C24 |
Kanonische SMILES |
C1CC(OC1)C2C3=CC=CC=C3CC4=CC=CC=C24 |
Synonyme |
Furan, 2-(9,10-dihydro-9-anthracenyl)tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)










![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)